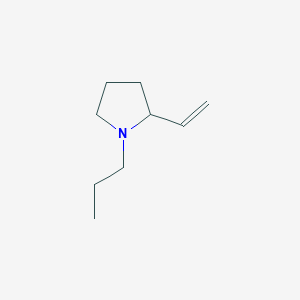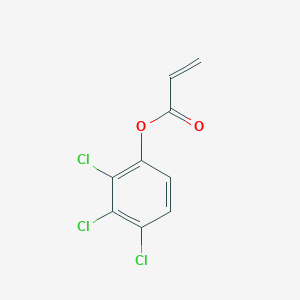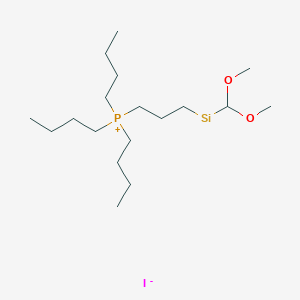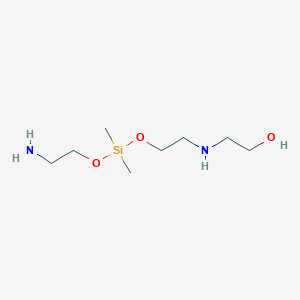
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is a unique organosilicon compound characterized by its complex structure, which includes an amino group, a silane group, and multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol typically involves the reaction of silane precursors with amino alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The silane group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
Applications De Recherche Scientifique
1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties
Mécanisme D'action
The mechanism by which 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the silane group can interact with silicon-based materials. These interactions can influence the compound’s behavior in biological and industrial applications .
Comparaison Avec Des Composés Similaires
- 4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0,2,6]decan-9-one
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
Comparison: Compared to these similar compounds, 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is unique due to the presence of the amino group and its specific structural configuration.
Propriétés
Numéro CAS |
89865-11-2 |
|---|---|
Formule moléculaire |
C8H22N2O3Si |
Poids moléculaire |
222.36 g/mol |
Nom IUPAC |
2-[2-[2-aminoethoxy(dimethyl)silyl]oxyethylamino]ethanol |
InChI |
InChI=1S/C8H22N2O3Si/c1-14(2,12-7-3-9)13-8-5-10-4-6-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
HYJQATADTTYGIF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OCCN)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


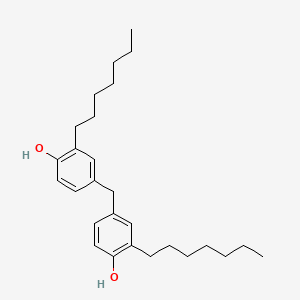

![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
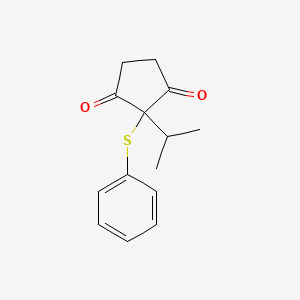
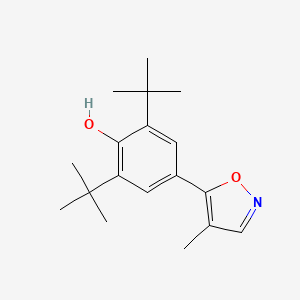
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
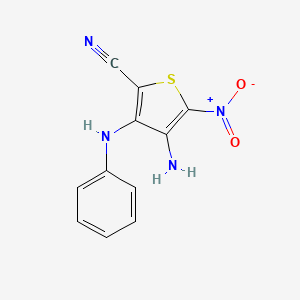

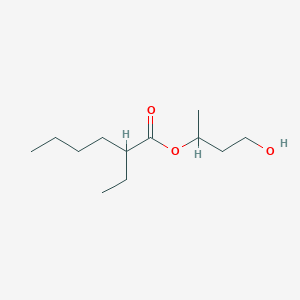
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)

